Acalabrutinib-D4: A Technical Guide for Researchers
Acalabrutinib-D4: A Technical Guide for Researchers
Introduction
Acalabrutinib is an orally available, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that is highly selective and potent.[1][2] It is utilized in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[2][3] Acalabrutinib-D4 is the deuterium-labeled analogue of Acalabrutinib.[1] The incorporation of deuterium atoms creates a stable, heavy isotope-labeled version of the parent compound. This makes Acalabrutinib-D4 an invaluable tool in pharmaceutical research and development, particularly as an internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the pharmacokinetics of Acalabrutinib.[1][4] Deuterated standards are preferred in bioanalysis because they exhibit nearly identical chemical properties and extraction behavior to the analyte while being distinguishable by mass, ensuring accurate quantification.[4]
Chemical Structure and Properties
Acalabrutinib-D4 is structurally identical to Acalabrutinib, with the exception of four hydrogen atoms on the pyridinyl ring being replaced by deuterium.
-
IUPAC Name: 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuterio-2-pyridinyl)benzamide[5]
-
CAS Number: 2699608-18-7[1]
Table 1: Physicochemical Properties of Acalabrutinib-D4
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₁₉D₄N₇O₂ | [6] |
| Molecular Weight | 469.5 g/mol | [5][6] |
| Appearance | Pale Yellow Solid | [7] |
| Solubility | Soluble in Methanol | [7] |
| Storage Condition | 2-8°C or -20°C | [6][7] |
| Isotopic Enrichment | >95% | [6] |
Mechanism of Action
Acalabrutinib is a targeted therapy that functions as a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[8][9]
-
BTK's Role: BTK is a key component of the BCR signaling cascade, which is essential for the proliferation, survival, trafficking, and adhesion of both normal and malignant B-cells.[10][11]
-
Covalent Inhibition: Acalabrutinib forms a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[8][12] This binding is irreversible, leading to the permanent inactivation of the enzyme.
-
Pathway Disruption: By inhibiting BTK, Acalabrutinib effectively blocks the downstream signaling pathways that are aberrantly activated in B-cell cancers, including the NF-κB, PI3K, and MAPK pathways.[11]
-
Therapeutic Effect: The disruption of these critical survival signals induces apoptosis (programmed cell death) and inhibits the proliferation of cancerous B-cells, thereby slowing the progression of the malignancy.[8][11]
Due to its high selectivity for BTK over other kinases (such as ITK, EGFR, and SRC), Acalabrutinib is associated with fewer off-target effects compared to the first-generation BTK inhibitor, ibrutinib.[2][10]
Caption: BTK signaling pathway and the point of irreversible inhibition by Acalabrutinib.
Experimental Protocols
Synthesis Overview
The synthesis of Acalabrutinib is a multi-step process. While specific, proprietary details may vary, publicly available information outlines a general strategy. An improved and industrially viable process focuses on preparing key intermediates in high yield, often avoiding time-consuming chromatographic purification.[13][14] A crucial intermediate in the synthesis is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[13] This intermediate is then reacted to introduce the but-2-ynoyl group to the pyrrolidine ring, completing the Acalabrutinib molecule. The deuterated pyridinyl moiety required for Acalabrutinib-D4 is incorporated during the synthesis of the core benzamide structure.
Bioanalytical Quantification via LC-MS/MS
This protocol describes a method for the simultaneous quantification of Acalabrutinib and its metabolites in human plasma, using Acalabrutinib-D4 as an internal standard (IS).[4]
-
Materials and Reagents:
-
Working standards of Acalabrutinib, Acalabrutinib-D4, and any relevant metabolites.
-
HPLC-grade water, acetonitrile, and methanol.
-
Analytical grade formic acid, dimethyl sulfoxide (DMSO), and tert-butyl methyl ether (TBME).
-
Human blank plasma.
-
-
Instrumentation:
-
Liquid Chromatography system (e.g., Shimadzu LC-20AD).
-
Tandem Mass Spectrometer (e.g., AB SCIEX API-4500) with a Turbo Ion Spray interface.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard solution (Acalabrutinib-D4).
-
Add 2.5 mL of TBME as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Inject a small volume (e.g., 15 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution (e.g., ammonium formate buffer).
-
Flow Rate: As optimized for the column (e.g., 1.0 mL/min).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:
-
Acalabrutinib: m/z 466.1 → 372.1
-
Acalabrutinib-D4 (IS): m/z 470.1 → 376.1[4]
-
-
-
Data Analysis:
-
Quantify Acalabrutinib by calculating the peak area ratio of the analyte to the internal standard (Acalabrutinib-D4) and comparing it against a standard calibration curve.
-
Purity Analysis via RP-HPLC
This protocol outlines a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of Acalabrutinib in bulk drug substance.[15]
-
Materials and Reagents:
-
Acalabrutinib reference standard.
-
HPLC-grade water and methanol.
-
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Zodiasil C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water:Methanol (60:40 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 6 minutes.
-
-
Procedure:
-
Prepare a standard stock solution of Acalabrutinib (e.g., 1000 µg/mL) in the diluent (mobile phase).
-
Prepare working solutions of appropriate concentrations from the stock solution.
-
Inject the solutions into the HPLC system.
-
The retention time for Acalabrutinib is expected to be approximately 2.76 minutes under these conditions.[15]
-
Assess purity by calculating the percentage area of the main Acalabrutinib peak relative to the total area of all peaks in the chromatogram.
-
The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Acalabrutinib-D4 | C26H23N7O2 | CID 131708768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sussex-research.com [sussex-research.com]
- 7. Acalabrutinib-D4 - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 8. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. ijbpr.net [ijbpr.net]
